C.I. Direct red 84
Description
Significance of Direct Dyes in Contemporary Industrial Chemistry and Research
Direct dyes, also known as substantive dyes, represent a crucial class of colorants in industrial chemistry. emrays.us Their primary significance lies in their ability to directly color cellulosic fibers such as cotton, rayon, and linen without the need for a mordant or binding agent. nih.govemrays.us This simplified application process makes them a cost-effective and efficient choice for large-scale industrial dyeing. emrays.usmeghmaniglobal.com
The utility of direct dyes extends across several industries:
Textile Industry : They are extensively used for dyeing cotton and other cellulosic textiles, offering a wide spectrum of vibrant colors. emrays.usmeghmaniglobal.com
Paper Industry : Direct dyes are employed to color various paper products, including tissues and packaging materials. emrays.usmeghmaniglobal.com
Leather Industry : They are used to achieve uniform and bright coloration in leather goods. emrays.us
The chemical principle behind their function involves large, planar molecules that contain chromophores like azo groups. nih.govemrays.us These molecules form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the polymer chains of the substrate. emrays.usnumberanalytics.com While they provide good color, a known limitation of many direct dyes is their moderate wash fastness, as they are water-soluble. nih.gov This has prompted research into after-treatments and the development of new dye structures to improve this property. Furthermore, the environmental fate of these dyes is a significant area of research, with studies focusing on their degradation and the development of sustainable dyeing processes and wastewater treatment methods. meghmaniglobal.comjwent.net
Current Research Landscape and Emerging Areas for C.I. Direct Red 84
The current body of research on this compound is predominantly centered on its application in analytical chemistry, specifically for forensic science. It serves as a component in studies aimed at developing and validating methods for the extraction and identification of dyes from textile evidence.
Detailed Research Findings:
A key area of investigation has been the separation of complex dye mixtures extracted from cellulosic fibers. Research has demonstrated the successful separation of this compound from a mixture of other direct dyes using capillary electrophoresis (CE). researchgate.netkennesaw.eduresearchgate.net In one study, an electrolyte buffer of 5 mM ammonium (B1175870) acetate (B1210297) in an acetonitrile-water mixture (40:60, v/v) at pH 9.3 was effective for separating a diverse range of direct dyes, including this compound. kennesaw.edu These analytical methods are crucial for the forensic comparison of fibers, as they can provide detailed chemical information beyond simple color matching. ojp.gov
Table 2: Analytical Methods Involving this compound
| Analytical Technique | Application | Research Focus | Source |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Separation of dye mixtures | Development of methods for forensic analysis of direct dyes on cellulosic fibers. | researchgate.netkennesaw.eduresearchgate.net |
| UV-Visible Spectroscopy | Detection and identification | Used with CE (diode array detection) to identify separated dye components based on their spectra. | kennesaw.eduresearchgate.net |
Emerging Areas for Research:
While specific research on this compound is somewhat niche, the broader trends in dye chemistry suggest potential future research directions.
Model Compound Studies : Its well-defined structure makes it a suitable model compound for fundamental studies on dye-fiber interactions, dye aggregation on surfaces, and the kinetics of the dyeing process.
Advanced Oxidation Processes : Research into the degradation of other azo dyes using methods like photodegradation with catalysts (e.g., TiO₂) could be extended to this compound. jwent.net Such studies are vital for developing effective wastewater treatment technologies to remove recalcitrant dyes from industrial effluents.
Biodegradation Studies : The microbial degradation of azo dyes is another active research field. nih.gov Investigating the biodegradability of this compound and identifying microbial strains or enzymes capable of breaking it down could lead to environmentally friendly bioremediation strategies.
Structure
2D Structure
Properties
CAS No. |
6409-83-2 |
|---|---|
Molecular Formula |
C45H28N10Na4O13S4 |
Molecular Weight |
1137.0 g/mol |
IUPAC Name |
tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C45H32N10O13S4.4Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;;;;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI Key |
CRKUGZZYUKCLMC-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
6409-83-2 |
Origin of Product |
United States |
Advanced Synthesis and Derivatization Methodologies for C.i. Direct Red 84
Established Synthetic Pathways for Multi-Azo Class Dyes
The synthesis of multi-azo dyes like C.I. Direct Red 84 is a multi-step process that has been refined over the years. These established pathways are crucial for large-scale industrial production.
Diazotization and Coupling Reactions
The foundational method for creating azo dyes is the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. jchemrev.comnih.gov This two-stage sequence is fundamental to the synthesis of this compound. jchemrev.com
In the initial step, a primary aromatic amine, referred to as the diazo component, is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. jchemrev.comsavemyexams.com The instability of nitrous acid necessitates its in-situ preparation by reacting sodium nitrite with a dilute acid like hydrochloric acid, with the temperature maintained below 10°C to prevent thermal decomposition of the diazonium salt. savemyexams.com
The subsequent step, azo coupling, involves the reaction of the unstable diazonium salt with a coupling component, which can be a phenol, an aromatic amine, or a β-ketoacid derivative. jchemrev.com This electrophilic aromatic substitution reaction results in the formation of the azo dye. numberanalytics.com For multi-azo dyes such as this compound, this process of diazotization and coupling is repeated to build the complex molecular structure. scispace.com
The manufacturing process for this compound specifically involves the diazotization of 4-Aminobenzenesulfonic acid and its subsequent coupling with 5-Aminonaphthalene-2-sulfonic acid. The resulting product is then diazotized again and coupled with (Phenylamino)methanesulfonic acid. A final hydrolysis step to remove a sulfonic acid group and subsequent gasification yields the final dye. worlddyevariety.com
Alternative Synthetic Routes for Azo Chromophores
While diazotization and coupling are the most common methods, other synthetic routes for azo chromophores exist. These include the reduction of nitroaromatic derivatives in an alkaline medium, the reduction of nitroso compounds, the oxidation of primary amines, and the condensation of hydrazines with quinones or primary amines with nitroso derivatives. nih.gov However, for industrial-scale production of dyes like this compound, the diazotization and coupling pathway remains the most economically viable and widely practiced.
Novel Approaches in Direct Dye Synthesis and Functionalization
Recent research has focused on developing novel synthetic approaches and functionalization techniques to improve the properties of direct dyes and address environmental concerns.
One area of innovation is the use of continuous flow synthesis. This method offers better control over reaction conditions and can lead to higher purity products. For instance, a continuous dynamic tubular reaction system has been developed for the multistep synthesis of other water-soluble azo dyes, demonstrating the potential for safer and more efficient production. acs.org
Another novel approach involves the functionalization of dyes with unique molecular units to impart new properties. For example, the incorporation of fullerene C60 units into azo-dyes has been explored for their synergistic effects and potential optical applications. Similarly, the synthesis of novel azo-dyes with oligo(ethylene glycol) segments has been studied for their unique photoisomerization and aggregation behaviors. researchgate.net The functionalization of carriers, such as immobilizing anthraquinone-2-sulfonate on biochar, has also been shown to enhance the biotransformation of azo dyes in wastewater treatment, indicating a move towards more environmentally benign processes. nih.gov
Structural Modifications for Enhanced Dyeing Performance
Modifying the chemical structure of direct dyes is a key strategy for improving their dyeing performance, including their affinity for fibers, fastness properties, and color characteristics.
One common modification is the introduction of additional reactive groups. For example, the development of bifunctional reactive dyes, which contain two reactive groups, has led to increased fixation efficiency. austinpublishinggroup.com The introduction of more sulfonic acid functionalities into a reactive dye has been shown to markedly improve its dyeing performance on cellulose (B213188) fibers. researchgate.net
The incorporation of bulky groups, such as alkyl or alkoxy chains, into the dye structure can also enhance performance. acs.orgacs.org These bulky groups can create an insulating layer on the fiber surface, which helps to suppress electron recombination and reduce interactions between dye molecules, leading to improved efficiency. acs.orgacs.org For instance, the presence of a diamine bridging group has been shown to have a significant influence on the exhaustion and fixation values of a modified reactive dye. researchgate.net
Metallization, the complexation of the dye with metal ions, is another technique used to improve fastness properties and generate a wider range of colors. tandfonline.com The formation of stable complexes between the dye and metal ions like copper can significantly improve light fastness. colorfuldyes.com
Interaction of C.i. Direct Red 84 with Substrates and Materials
Interaction and Fixation on Modified Textile Substrates
To improve the affinity and fastness properties of direct dyes like C.I. Direct Red 84, cellulosic substrates are often chemically modified. These modifications aim to introduce new functional groups into the cellulose (B213188) structure that can form stronger bonds with the dye molecules.
A common modification is cationization , where the cotton fabric is treated with reagents to introduce positively charged sites, such as quaternary ammonium (B1175870) groups. mdpi.com This process fundamentally alters the dyeing mechanism. The modified cellulose becomes a cationic substrate, which can attract the anionic this compound dye through strong electrostatic interactions or ionic bonds. researchgate.net This enhanced attraction often leads to:
Higher Dye Exhaustion: A greater percentage of the dye moves from the dyebath to the fiber.
Salt-Free Dyeing: The strong ionic attraction between the modified fiber and the dye can eliminate the need for large quantities of electrolyte, offering significant environmental and economic advantages. mdpi.comarcjournals.org
Improved Wash Fastness: The ionic bonds are stronger than the hydrogen bonds and van der Waals forces that bind the dye to unmodified cotton, resulting in less dye being removed during laundering.
Another approach involves the use of after-treatments or fixing agents. After dyeing with this compound, a cationic fixing agent can be applied. This agent is a polymer that forms a film on the fiber surface, entrapping the dye molecules and preventing them from migrating out of the fiber during washing. A patented method describes using a precondensate of an amine, a cyanamide (B42294) derivative, and an epihalohydrin as an after-treatment agent to significantly improve the wet fastness properties of dyeings with direct dyes, including this compound. google.com
Investigation of Color Fastness Properties and Contributing Factors
Color fastness refers to the resistance of a dyed material to fading or color change under various conditions. For this compound, like other direct dyes, fastness properties are a critical measure of performance. Direct dyes characteristically provide moderate to good light fastness but often exhibit poor to moderate wet fastness. whiterose.ac.uk
Light fastness measures the resistance of the dye to degradation upon exposure to light. The typical method for evaluating this property is through standardized tests, such as those described by the International Organization for Standardization (ISO). The ISO 105-B02 test method is a common standard where dyed samples are exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that mimics natural sunlight. The degree of fading is then assessed by comparing the exposed sample to an unexposed sample against a standardized Blue Wool Scale, which ranges from 1 (very poor) to 8 (outstanding).
For this compound, research indicates a light fastness rating of 6-7 on the Blue Wool Scale, which is considered good to very good for a direct dye. worlddyevariety.com
Table 1: Light Fastness of this compound
| Property | Test Standard | Rating |
|---|---|---|
| Light Fastness | ISO | 6-7 |
Data sourced from World Dye Variety. worlddyevariety.com
Wet fastness is a significant concern for direct dyes due to their water solubility and non-covalent bonding to the fiber. Standardized tests, such as those from the AATCC (American Association of Textile Chemists and Colorists) and ISO, are used to evaluate performance against washing, water, and perspiration. These tests typically involve agitating a dyed sample with an undyed adjacent fabric in a specific solution (e.g., soap, synthetic perspiration) at a controlled temperature. The fastness is rated on a 1 to 5 grey scale for both color change (fading) of the original sample and color transfer (staining) to the adjacent fabric.
Studies show that this compound has moderate wet fastness properties. The application of cationic after-treating agents is a common industrial practice specifically to improve these ratings. google.com
Table 2: Wet Fastness Properties of this compound
| Property | Test Standard | Fading Rating (1-5) | Staining Rating (1-5) |
|---|---|---|---|
| Washing/Soaping | ISO | 3-4 | 4 |
| AATCC | 2 | 2 | |
| Water | ISO | 4 | 4 |
| AATCC | 2-3 | 4 | |
| Acid Resistance | ISO | 4 | - |
| Alkali Resistance | ISO | 4 | - |
Data sourced from World Dye Variety. worlddyevariety.com
Rubbing fastness, or crocking, assesses the transfer of color from the surface of a dyed fabric to another surface by rubbing. This is evaluated using a crockmeter according to standard methods like ISO 105-X12. The test is performed under both dry and wet conditions, and the staining on the rubbing cloth is assessed using a 1-5 grey scale. The wet rubbing fastness of fabrics dyed with water-soluble dyes is often lower than the dry rubbing fastness. dyestuffscn.com This is because the presence of water can plasticize the fiber and dissolve loosely bound dye on the surface, facilitating its transfer. dyestuffscn.com For this compound, ensuring thorough rinsing after dyeing is crucial to remove any unfixed surface dye, which is a primary cause of poor rubbing fastness.
Wet Fastness (e.g., washing, perspiration) Studies
Supramolecular Interactions in Dye-Substrate Systems
The interaction between this compound and a cellulosic substrate can be described from the perspective of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules bound by non-covalent forces. researchgate.net The dyeing process itself is a form of spontaneous self-assembly, where individual dye molecules (guests) arrange themselves on and within the polymer matrix of the fiber (host).
The host-guest interaction is highly specific. mdpi.com The long, linear, and planar geometry of direct dye molecules like this compound is crucial for their affinity. This shape allows the dye molecule to align with the linear cellulose polymer chains in the amorphous regions of the fiber, maximizing the contact area for van der Waals forces and allowing for the formation of multiple hydrogen bonds along its length. ncsu.edu
The aggregation of dye molecules is another important supramolecular phenomenon. Direct dyes have a known tendency to self-associate or aggregate in aqueous solution, a process that is enhanced by the presence of electrolytes. whiterose.ac.uk While large aggregates may have difficulty penetrating the fiber pores, smaller aggregates or individual molecules adsorb onto the fiber surface and diffuse into its amorphous regions. The entire system—dye, water, electrolyte, and fiber—is a complex supramolecular assembly where equilibrium is driven by factors like enthalpy (bond formation) and entropy (release of water molecules). austinpublishinggroup.com The study of these interactions at a molecular level provides fundamental insights into dyeing mechanisms and is essential for designing dyes and modification processes with improved performance.
Applications of this compound in Non-Textile Material Science
This compound, a multi-azo dye, exhibits significant utility beyond the textile industry, finding applications in various sectors of material science. worlddyevariety.com Its inherent properties, such as high affinity for cellulosic materials and good color strength, make it a versatile colorant for substrates like paper and leather. ontosight.ai Furthermore, its specific staining capabilities have led to its adoption in biological and histological research. medchemexpress.comcdc.gov
The primary non-textile applications for this compound are in the paper and leather industries, where it is used for dyeing and coloration. ontosight.aibestchem.hu It is also utilized as a biological stain in laboratory settings. epa.gov
Applications in the Paper and Pulp Industry
This compound is employed as a colorant in the manufacturing of colored paper and cardboard products. ontosight.ai Direct dyes, including Direct Red 84, are suitable for paper dyeing due to their high substantivity for cellulose, the primary component of paper. This high affinity ensures good dye yield and fastness properties. Anionic direct dyes are particularly well-suited for fine papers and tissue.
The application of dyes in the paper industry can occur during the stock preparation phase, where the dye is added to the pulp slurry. This method is common for many paper grades. The effectiveness of direct dyes like this compound relies on their ability to bind to the cellulose fibers in the furnish.
Use in the Leather Industry
The leather industry utilizes this compound for the dyeing of hides and skins. ontosight.aibestchem.hu The dye imparts a red or brown coloration to the leather. The interaction mechanism involves the dye molecules binding to the collagen fibers of the leather.
Role as a Biological Stain
In the field of biological sciences, this compound has applications as a biological stain. medchemexpress.comcdc.gov It is used in histology and for diagnostic assays. epa.govsigmaaldrich.com Stains are crucial for enhancing the contrast in microscopic images and for highlighting specific cellular structures or components. The use of dyes derived from benzidine (B372746) and its congeners as biological stains is a noted application. epa.gov
Summary of Non-Textile Applications
Below is an interactive table summarizing the key non-textile applications of this compound.
| Application Area | Substrate/Material | Purpose | Key Findings |
| Paper Manufacturing | Paper and Cardboard | Coloration | Used as a colorant for cellulose-based products like fine papers and tissue. ontosight.ai |
| Leather Dyeing | Hides and Skins | Coloration | Imparts color to leather hides and skins. ontosight.aibestchem.hu |
| Biological Staining | Biological Tissues | Contrast Enhancement | Employed in histology and diagnostic assays to stain cellular components. medchemexpress.comepa.govsigmaaldrich.com |
Advanced Analytical Characterization and Quantification of C.i. Direct Red 84
Spectroscopic Techniques for Characterization and Monitoring
Spectroscopic methods are invaluable for the qualitative and quantitative analysis of C.I. Direct Red 84, offering insights into its electronic structure and functional groups.
UV-Visible Spectroscopy for Decolorization and Concentration Studies
UV-Visible spectroscopy is a fundamental technique for monitoring the decolorization of this compound in various treatment processes and for determining its concentration in solution. The method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration, as described by the Beer-Lambert Law.
Decolorization studies, particularly in the context of wastewater treatment and environmental remediation, rely on tracking the decrease in the intensity of the dye's characteristic absorption peaks over time. For instance, the photocatalytic degradation of similar azo dyes has been monitored by observing the disappearance of the main visible absorption band, which is indicative of the cleavage of the chromophoric azo linkages (-N=N-). niscpr.res.in The maximum absorbance wavelength (λmax) for this compound is a key parameter in these studies, although specific values can vary slightly depending on the solvent and pH. For example, studies on other direct dyes like Direct Red 81 show a λmax around 510 nm. najah.edu Monitoring the changes in the UV-Vis spectrum, including the disappearance of the visible peak and shifts in the UV region, provides information on the breakdown of the dye molecule into smaller, often colorless, aromatic intermediates. nih.gov
For concentration determination, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations at its λmax. This allows for the accurate quantification of the dye in unknown samples. The technique is widely used for its simplicity, speed, and cost-effectiveness.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural characterization of this compound. This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. nih.govinnovatechlabs.com
The FTIR spectrum of this compound reveals characteristic peaks that confirm its complex structure. Key absorption bands include:
N-H Stretching: Peaks in the region of 3400-3500 cm⁻¹ are indicative of the N-H stretching vibrations from the amino and imino groups. nih.gov
Azo Group (N=N): The symmetric stretching of the azo group, central to the dye's chromophore, typically appears in the 1600-1660 cm⁻¹ region. nih.gov
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range correspond to the stretching vibrations of the carbon-carbon double bonds within the naphthalene (B1677914) and benzene (B151609) rings.
Sulfonate Group (S=O): Strong absorption peaks around 1200 cm⁻¹ and 1040 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate (-SO₃) groups.
C-N Stretching: Absorptions related to C-N stretching can be observed in the 1300-1400 cm⁻¹ range.
By comparing the FTIR spectrum of an unknown sample with that of a this compound standard, its identity can be confirmed. Furthermore, in degradation studies, the disappearance of key peaks (e.g., the azo bond) and the appearance of new ones (e.g., C=O from oxidation products) provide evidence of the dye's structural transformation. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification
Mass spectrometry (MS) and its tandem version (MS/MS) are indispensable for the definitive identification and structural elucidation of this compound and its degradation products. mdpi.com MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent dye and its fragments. gre.ac.uk
In a typical analysis, the dye is ionized, often using techniques like electrospray ionization (ESI), and the resulting molecular ion is detected. For this compound (C₄₅H₂₈N₁₀Na₄O₁₃S₄), the expected molecular weight is approximately 1137.0 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) provides deeper structural insights. upce.cz In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for azo dyes involve the cleavage of the azo bond and the loss of sulfonate groups (as SO₃, 80 Da). upce.cz Analyzing these fragments helps to piece together the original structure and confirm the identity of the dye. This technique is particularly useful for distinguishing between isomers and identifying unknown byproducts or degradation intermediates in complex mixtures. mdpi.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes like this compound. libretexts.orglibretexts.org It offers high resolution and sensitivity for both separation and quantification. nih.gov A typical HPLC system consists of a pump, an injector, a column (the stationary phase), and a detector. libretexts.org
The separation is achieved as the dye, dissolved in a liquid mobile phase, is pumped through the column. The differential partitioning of the dye between the mobile and stationary phases leads to its separation from other compounds. For anionic dyes like this compound, reversed-phase HPLC is commonly used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.ukjapsonline.com
Various detectors can be coupled with HPLC for the analysis of this compound:
Diode Array Detector (DAD) or UV-Vis Detector: This is the most common detector, monitoring the absorbance of the eluent at one or more wavelengths. researchgate.net It allows for both quantification based on peak area and tentative identification by comparing the UV-Vis spectrum of the peak with that of a standard.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and structural information, allowing for the unequivocal identification of the dye and its related substances. mdpi.com
Fluorescence Detector: Although less common for this specific dye, if the molecule or its degradation products are fluorescent, this detector can offer very high sensitivity and selectivity.
HPLC methods can be validated to demonstrate their linearity, accuracy, precision, and sensitivity for quantifying this compound in various matrices. najah.edu
Capillary Electrophoresis (CE) for Complex Dye Mixtures
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species like the anionic this compound, especially in complex mixtures. researchgate.net Separation in CE is based on the differential migration of analytes in an electrolyte solution (background electrolyte) under the influence of a high electric field.
In a study involving a mixture of seven direct dyes, this compound was successfully separated and identified. researchgate.netresearchgate.net The separation was performed in a capillary with an electrolyte buffer consisting of 5 mM ammonium (B1175870) acetate (B1210297) in a 40:60 acetonitrile-water mixture at pH 9.3. kennesaw.edu Detection was carried out using a UV-Vis detector, monitoring the absorbance from 190 to 600 nm. kennesaw.edu In the resulting electropherogram, this compound appeared as a distinct peak, demonstrating the capability of CE to resolve it from other structurally similar direct dyes. researchgate.netresearchgate.net The migration order is generally influenced by the charge-to-mass ratio of the dye anions. kennesaw.edu CE is valued for its high separation efficiency, short analysis times, and minimal solvent consumption, making it a powerful alternative and complementary technique to HPLC for the analysis of direct dyes.
Thin Layer Chromatography (TLC) in Dye Analysis
Thin Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of dyes like this compound. curtin.edu.au This method is valued for its simplicity, cost-effectiveness, and ability to provide significant information about the components of a dye sample. curtin.edu.auojp.gov In the analysis of azo dyes, TLC can effectively separate the parent dye from its degradation products or impurities. nih.gov
The separation in TLC is based on the differential partitioning of the sample components between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). asianpubs.org The choice of the mobile phase is critical for achieving good separation. For azo dyes, various solvent systems have been developed. For instance, a mobile phase consisting of n-propanol, methanol, ethyl acetate, water, and glacial acetic acid has been used for the analysis of degraded azo dye products. nih.gov Another study utilized a mixture of toluene (B28343) and ethyl acetate to develop TLC plates for dye analysis in environmental samples. cetesb.sp.gov.br
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC for identifying compounds. Different components in a sample will have different Rf values under the same conditions. For example, in the analysis of a degraded azo dye, the original dye had an Rf value of 0.83, while its degradation products showed Rf values of 0.96 and 0.94. nih.gov Similarly, another study reported an Rf value of 0.97 for untreated Direct Red dye, which changed after decolorization treatment. nih.gov Visualization of the separated spots on the TLC plate is often done under UV light at wavelengths such as 254 nm and 366 nm. nih.gov
TLC can be coupled with other analytical techniques like mass spectrometry (TLC/MS) for more definitive identification of the separated compounds. advion.com This combination allows for the direct analysis of spots from the TLC plate, providing molecular weight information and aiding in structural elucidation.
Table 1: TLC Systems for Azo Dye Analysis
| Mobile Phase Composition | Stationary Phase | Application | Reference |
|---|---|---|---|
| n-propanol:methanol:ethyl acetate:water:glacial acetic acid (3:2:2:1:0.5) | Silica Gel | Analysis of degraded azo dye products | nih.gov |
| Toluene:ethyl acetate (10:1) | Silica Gel | Evaluation of dyes in environmental samples | cetesb.sp.gov.br |
| Hexane:chloroform:acetic acid | Silica Gel | Detection of Sudan dyes in palm oil | chemsociety.org.ng |
Electrochemical Analytical Techniques for Dye Assessment
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of dyes like this compound. biointerfaceresearch.comnih.gov These techniques are based on measuring the electrical response (e.g., current or potential) of an electroactive species as a function of an applied potential. Azo dyes are electroactive due to the presence of the -N=N- group, which can be electrochemically reduced. mdpi.com
Cyclic voltammetry (CV) is a commonly employed electrochemical technique to study the redox behavior of azo dyes. biointerfaceresearch.comresearchgate.net The electrochemical reduction of azo dyes typically involves the cleavage of the azo bond, which often proceeds in a multi-electron, multi-proton process. mdpi.com The potential at which this reduction occurs is dependent on the molecular structure of the dye and the pH of the solution. researchgate.net
To enhance the sensitivity and selectivity of electrochemical measurements, chemically modified electrodes are often used. nih.govums.edu.my These modifications can involve the use of nanomaterials like gold nanoparticles, graphene, or carbon nanotubes, which can increase the electrode surface area and facilitate electron transfer. researchgate.netums.edu.my For instance, a gold nanoparticle-modified carbon paste electrode has been successfully used for the sensitive determination of C.I. Direct Red 80, a related azo dye. researchgate.net
Differential pulse voltammetry (DPV) is another powerful electrochemical technique that offers lower detection limits compared to CV. researchgate.net The choice of the supporting electrolyte and its pH is crucial for optimizing the electrochemical response. For the analysis of Direct Red 80, a phosphate (B84403) buffer solution at pH 3.0 was found to be optimal. researchgate.net
Electrochemical sensors can be designed to be highly sensitive and reliable for detecting trace amounts of dyes in various samples. nih.gov The development of these sensors is a growing field of research with potential applications in environmental monitoring and food safety. nih.govmdpi.com
Optimized Extraction Methodologies from Diverse Matrices
The extraction of this compound from various matrices, such as textile fibers and aqueous solutions, is a critical step prior to its analysis. The choice of extraction method depends on the nature of the matrix and the dye itself.
From Textile Fibers:
Direct dyes are held to cellulosic fibers like cotton through hydrogen bonding and van der Waals forces. kennesaw.edu The extraction of these dyes typically involves using solvents that can disrupt these interactions. Aqueous pyridine (B92270) has proven to be an effective solvent for extracting direct dyes from cotton fibers. kennesaw.edu A mixture of pyridine and water, often in a 4:3 or 35:65 volume ratio, at elevated temperatures, has been reported to efficiently extract a wide range of direct dyes. ojp.govkennesaw.edu
Alkaline solutions can also be employed for the extraction of direct dyes. researchgate.net An optimized method for extracting direct dyes from cotton fibers involved using a ternary solvent system of pyridine, ammonium hydroxide (B78521), and water. researchgate.net The extraction efficiency can be influenced by factors such as solvent composition, temperature, and extraction time. ojp.gov For instance, for direct dyes, an extraction temperature of 50°C for 8 minutes was found to be sufficient to extract over 90% of the dye. ojp.gov
From Aqueous Solutions:
For the extraction of dyes from aqueous solutions, such as wastewater, solid-phase extraction (SPE) is a commonly used technique. nih.gov SPE utilizes a solid adsorbent material to retain the dye from the solution, which can then be eluted with a suitable solvent. Various adsorbents have been investigated for the removal and preconcentration of direct dyes from water, including activated carbon, kaolinite, and montmorillonite. pjoes.com The adsorption capacity of these materials can vary depending on the specific dye and the properties of the adsorbent. pjoes.com
Another approach for extracting dyes from aqueous solutions is liquid-liquid extraction. For example, after a degradation study, the metabolites of an azo dye were extracted from the aqueous sample using an equal volume of ethyl acetate. nih.gov
The development of efficient and optimized extraction methods is crucial for the accurate quantification and characterization of this compound in different environmental and industrial samples.
Table 3: Extraction Methods for Direct Dyes
| Matrix | Extraction Method/Solvent | Key Parameters | Application | Reference |
|---|---|---|---|---|
| Cotton Fibers | Pyridine:Water (4:3 v/v) | Elevated Temperature | Extraction for forensic analysis | ojp.govkennesaw.edu |
| Cotton Fibers | Pyridine:Water (35%:65%) | 60°C for 60 min | Optimization of extraction for CE analysis | kennesaw.edu |
| Cotton Fibers | Pyridine/Ammonium Hydroxide/Water | - | Optimization of extraction for CE analysis | researchgate.net |
| Aqueous Solution | Solid-Phase Extraction (SPE) | Activated Carbon, Kaolinite, Montmorillonite | Removal and preconcentration from wastewater | pjoes.com |
Environmental Remediation and Degradation Pathways of C.i. Direct Red 84
Adsorption Processes for C.I. Direct Red 84 Removal from Aqueous Solutions
The removal of this compound from wastewater is a critical environmental concern due to its potential toxicity and persistence. Adsorption has emerged as a highly effective and economically viable method for the elimination of this dye from aqueous environments. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. The efficiency of the adsorption process is influenced by several factors, including the characteristics of the adsorbent, the operational conditions, and the interaction between the dye and the adsorbent surface.
Adsorption Kinetics Modeling (e.g., Pseudo-First Order, Pseudo-Second Order)
To understand the rate and mechanism of this compound adsorption, various kinetic models are employed. The pseudo-first-order and pseudo-second-order models are among the most frequently used to describe the adsorption dynamics.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the pseudo-first-order equation is expressed as:
log(q_e - q_t) = log(q_e) - (k₁/2.303)t
where:
q_e and q_t are the amounts of dye adsorbed at equilibrium and at time t (mg/g), respectively. chemmethod.com
k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹). chemmethod.com
The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. chemmethod.comdeswater.com The linear form of this model is:
t/q_t = 1/(k₂q_e²) + (1/q_e)t
where:
k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min). deswater.com
Studies on the adsorption of similar direct dyes, such as Direct Red 81, have shown that the pseudo-second-order model often provides a better fit to the experimental data, indicating that chemisorption is the dominant mechanism. deswater.comdergipark.org.tr For instance, in the removal of Direct Red 81 using post-coagulation sludge, the adsorption kinetics were well-described by the pseudo-second-order model. deswater.com Similarly, the adsorption of Direct Red 81 onto bamboo sawdust also conformed well to this model. dergipark.org.tr
Table 1: Comparison of Kinetic Models for Direct Dye Adsorption
| Adsorbent | Dye | Best Fit Model | Reference |
|---|---|---|---|
| Post-coagulation sludge | Direct Red 81 | Pseudo-second-order | deswater.com |
| Bamboo Sawdust | Direct Red 81 | Pseudo-second-order | dergipark.org.tr |
| Balsamodendron caudatum wood waste | Direct Red 81 | Pseudo-first-order | rasayanjournal.co.in |
| Clay | Direct Red 243 | Pseudo-second-order | deswater.com |
Adsorption Isotherm Models (e.g., Langmuir, Freundlich, Temkin)
Adsorption isotherms are crucial for describing how the dye molecules distribute between the liquid phase and the solid phase at equilibrium. The Langmuir, Freundlich, and Temkin models are commonly used to analyze the adsorption equilibrium data.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scielo.brrsc.org The linear form is given by:
C_e/q_e = 1/(q_m K_L) + C_e/q_m
where:
C_e is the equilibrium concentration of the dye in the solution (mg/L). rsc.org
q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g). rsc.org
q_m is the maximum monolayer adsorption capacity (mg/g). scielo.br
K_L is the Langmuir constant related to the energy of adsorption (L/mg). scielo.br
The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. scielo.brresearchgate.net Its linear form is:
ln(q_e) = ln(K_F) + (1/n)ln(C_e)
where:
K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).
1/n is the heterogeneity factor, indicating the favorability of the adsorption process. scielo.br
The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scielo.brnih.gov The linear form is:
q_e = B ln(A_T) + B ln(C_e)
where:
B = (RT)/b_T, where b_T is the Temkin constant related to the heat of adsorption (J/mol).
A_T is the Temkin isotherm equilibrium binding constant (L/g).
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature (K).
For the adsorption of Direct Red 81 on bamboo sawdust, the Freundlich and Halsey models provided a better fit than the Langmuir and Temkin models. dergipark.org.tr In contrast, the adsorption of Direct Red 243 onto clay was best described by the Langmuir isotherm. deswater.com
Table 2: Adsorption Isotherm Parameters for Direct Dyes on Various Adsorbents
| Adsorbent | Dye | Isotherm Model | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | 1/n | Reference |
|---|---|---|---|---|---|---|---|
| Bamboo Sawdust | Direct Red 81 | Freundlich | - | - | Varies | Varies | dergipark.org.tr |
| Treated Bamboo Sawdust | Direct Red 81 | Freundlich | - | - | Varies | Varies | dergipark.org.tr |
| Post-coagulation sludge | Direct Red 81 | Jovanovic | 871.6 | - | - | - | deswater.com |
| Clay | Direct Red 243 | Langmuir | 156.25 | - | - | - | deswater.com |
Parametric Optimization of Adsorption Efficiency (e.g., pH, initial concentration, adsorbent dosage, temperature)
The efficiency of this compound removal is significantly influenced by several operational parameters.
pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like Direct Red 84, a lower pH generally favors adsorption as the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction with the negatively charged dye molecules. For instance, the adsorption of Direct Red 81 on post-coagulation sludge radically decreased at a pH higher than 2. deswater.com
Initial Concentration: The initial dye concentration provides the driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. Generally, the amount of dye adsorbed per unit mass of adsorbent increases with an increase in the initial concentration, while the percentage of removal may decrease. dergipark.org.trnih.gov
Adsorbent Dosage: Increasing the adsorbent dosage typically leads to a higher percentage of dye removal due to the greater availability of active sites. researchgate.netut.ac.ir However, the adsorption capacity (mg/g) may decrease.
Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. For the adsorption of Direct Red 81 on bamboo sawdust, the process was found to be endothermic, suggesting that higher temperatures favor removal. dergipark.org.tr
Development and Characterization of Novel Adsorbent Materials
Research is continuously exploring new and modified low-cost adsorbents for dye removal. Various materials have been investigated, including:
Agricultural Wastes: Materials like bamboo sawdust, rice husk, and peanut shells have shown potential for dye adsorption. dergipark.org.trresearchgate.netrsc.org
Industrial Byproducts: Post-coagulation sludge from water treatment processes has been effectively used as an adsorbent. deswater.com
Natural Materials: Clays, zeolites, and diatomite are natural materials with good adsorption properties. deswater.compjoes.commdpi.com
Modified Adsorbents: Chemical modification of materials, such as treating bamboo sawdust with citric acid, can enhance their adsorption capacity. dergipark.org.tr Cyclodextrin-based polymers have also been synthesized to remove direct dyes. mdpi.com
Nanomaterials: Nanoparticles and nanocomposites, such as nanobentonite and nanodiopside/Zn-Fe layered double hydroxide (B78521) composites, are being developed for their high surface area and enhanced adsorption capabilities. maxapress.com
These novel adsorbents are characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, scanning electron microscopy (SEM) to observe surface morphology, and Brunauer–Emmett–Teller (BET) analysis to determine surface area and pore size distribution. deswater.comresearchgate.net
Biodegradation Studies of this compound
Biodegradation offers an environmentally friendly and cost-effective alternative to physicochemical methods for the treatment of dye-containing effluents. This process utilizes microorganisms and their enzymes to break down the complex dye molecules into simpler, less toxic compounds.
Microbial Decolorization and Degradation Mechanisms (e.g., Azoreductase, Laccase Enzymes)
The breakdown of azo dyes like this compound is primarily achieved through the action of specific microbial enzymes.
Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond (-N=N-), which is the initial and often rate-limiting step in the degradation of azo dyes. mdpi.combhu.ac.in This process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. ijcmas.comfrontiersin.org Bacteria such as Bacillus sp. have been shown to produce azoreductases that can effectively decolorize direct dyes. nih.gov
Laccases: Laccases are multi-copper oxidases that can decolorize dyes through an oxidative mechanism. ijcmas.comjmbfs.org They are less specific than azoreductases and can degrade a wide range of phenolic and non-phenolic compounds, including the aromatic amines produced from azoreductase activity. ijcmas.com Fungi, particularly white-rot fungi, are well-known producers of laccases. bhu.ac.in The degradation of Direct Red 81 by Bacillus sp. DMS2 involved the induction of both laccase and azoreductase. nih.gov
Table 3: Enzymes Involved in the Biodegradation of Azo Dyes
| Enzyme | Source Organism (Example) | Mechanism | Reference |
|---|---|---|---|
| Azoreductase | Bacillus sp., Pseudomonas stutzeri | Reductive cleavage of azo bond | mdpi.comnih.gov |
| Laccase | Trametes versicolor, Bacillus sp. | Oxidative degradation | bhu.ac.injmbfs.org |
| Lignin Peroxidase | Phanerochaete chrysosporium | Oxidative degradation | mdpi.com |
| Tyrosinase | Bacillus sp. | Oxidative degradation | frontiersin.orgjmbfs.org |
Influence of Anaerobic and Microaerophilic Conditions on Biotransformation
The biotransformation of this compound, like many other azo dyes, is significantly influenced by the oxygen content of the environment. Generally, anaerobic (oxygen-deficient) and microaerophilic (low-oxygen) conditions are more effective for the initial decolorization step, which involves the reductive cleavage of the azo bond (-N=N-). ijcmas.com
Under anaerobic or microaerophilic conditions, facultative and obligate anaerobic bacteria utilize the azo dye as a terminal electron acceptor in their respiratory chain. tandfonline.com This process is primarily mediated by intracellular or membrane-bound enzymes known as azoreductases. mdpi.comvivantechnologies.com The reduction of the azo bond breaks the chromophore, leading to the loss of color in the dye. For instance, studies on similar direct azo dyes have shown significantly higher decolorization efficiency under microaerophilic conditions compared to aerobic (oxygen-rich) environments. vivantechnologies.com In one study, a bacterial consortium demonstrated 98-99% decolorization of Direct Red 81 under microaerophilic conditions. nih.govexcli.de The efficiency of this process can be attributed to the fact that in the absence of more favorable electron acceptors like oxygen, bacteria turn to azo dyes. mdpi.comvivantechnologies.com
Conversely, under fully aerobic conditions, the decolorization of azo dyes is often inhibited or occurs at a much slower rate. vivantechnologies.com This is because oxygen, being a more thermodynamically favorable electron acceptor, outcompetes the azo dye, leading to the inhibition of azoreductase activity. vivantechnologies.com Therefore, a sequential or combined anaerobic/microaerophilic followed by an aerobic treatment is often proposed for the complete mineralization of azo dyes. ijcmas.com The initial anaerobic/microaerophilic stage achieves decolorization, while the subsequent aerobic stage is necessary for the degradation of the resulting aromatic amines. ijcmas.comnih.gov
Characterization and Environmental Fate of Biodegradation Metabolites (e.g., aromatic amines, non-toxic products)
The specific aromatic amines formed from the biodegradation of this compound would be derivatives of the aromatic structures linked by the azo bonds in the parent molecule. The degradation of structurally similar azo dyes has been shown to produce various aromatic amines. nih.gov For example, the degradation of Direct Red 81 by a bacterial consortium under microaerophilic conditions led to the formation of such intermediates. nih.govexcli.de
The environmental fate of these aromatic amines is a significant concern. Under continued anaerobic conditions, these compounds may persist in the environment. tandfonline.com However, many of these aromatic amines can be further degraded, and often mineralized into non-toxic products like carbon dioxide and water, under subsequent aerobic conditions. ijcmas.comnih.gov This aerobic degradation is typically carried out by a different set of microbial enzymes, such as oxygenases and hydroxylases, which catalyze the opening of the aromatic rings. tandfonline.com
Optimization of Bioremediation Parameters (e.g., microbial strain, nutrient supplementation)
The efficiency of the bioremediation of this compound can be significantly enhanced by optimizing various physical and chemical parameters. jmbfs.org Key parameters include the choice of microbial strain or consortium, nutrient supplementation, pH, temperature, and initial dye concentration. mdpi.comjmbfs.org
Microbial Strain: The selection of a potent microbial strain or a consortium with high azoreductase activity is fundamental. mdpi.com Bacterial consortia, often isolated from dye-contaminated soil or industrial effluents, have shown high efficiency in degrading azo dyes due to the synergistic metabolic activities of different species. nih.govresearchgate.net For instance, a consortium of Providencia rettgeri and Pseudomonas sp. was effective in degrading Direct Red 81. nih.govexcli.de
Nutrient Supplementation: The addition of supplementary carbon and nitrogen sources can significantly enhance the rate of decolorization. researchgate.net Many bacteria are unable to utilize the dye as a sole source of carbon and energy. tci-thaijo.org The presence of a readily metabolizable co-substrate, such as glucose or yeast extract, can stimulate microbial growth and the production of the necessary enzymes for dye degradation. researchgate.net
pH and Temperature: The pH of the medium and the incubation temperature are critical as they affect both microbial growth and enzyme activity. jmbfs.org The optimal pH for bacterial decolorization of azo dyes is often in the neutral to slightly alkaline range (pH 7-10). jmbfs.org Temperature optima for many dye-degrading bacteria are typically in the mesophilic range, around 30-37°C. jmbfs.org
Initial Dye Concentration: The concentration of the dye itself can influence the bioremediation process. While a certain concentration is required for enzyme induction, very high concentrations can be toxic to the microorganisms and inhibit their activity. jmbfs.orgtci-thaijo.org The optimal initial dye concentration needs to be determined for the specific microbial system being used.
Below is a table summarizing the key parameters for optimizing the bioremediation of azo dyes:
| Parameter | Optimal Range/Condition | Rationale |
| Microbial Culture | Potent single strains or consortia (e.g., Pseudomonas sp., Bacillus sp.) | Possess high azoreductase and other degradative enzyme activities. ijcmas.commdpi.com |
| Oxygen Level | Sequential microaerophilic/aerobic | Microaerophilic for decolorization and aerobic for aromatic amine degradation. nih.gov |
| Nutrient Source | Addition of carbon (e.g., glucose) and nitrogen (e.g., yeast extract) | Co-substrates enhance microbial growth and enzyme production. researchgate.net |
| pH | 7.0 - 10.0 | Optimal for the activity of most bacterial decolorizing enzymes. jmbfs.org |
| Temperature | 30 - 37 °C | Promotes optimal microbial growth and metabolic rates. jmbfs.org |
| Initial Dye Concentration | Varies; needs optimization | High concentrations can be inhibitory to microbial activity. tci-thaijo.org |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net
Fenton and Photo-Fenton Oxidation Systems
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) as a catalyst to generate hydroxyl radicals. scielo.br This system is particularly effective under acidic conditions, typically at a pH of around 3. casaverdeambiental.com.brupc.edu The photo-Fenton process is an enhancement of the Fenton reaction where the system is irradiated with UV or visible light. najah.edu This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, leading to the generation of additional hydroxyl radicals and thus a higher degradation efficiency. scielo.brnajah.edu
For azo dyes, Fenton and photo-Fenton processes have demonstrated high efficiency in color removal and mineralization. researchgate.net Studies on similar reactive dyes have shown that the photo-Fenton process is generally more effective than the dark Fenton process. casaverdeambiental.com.brupc.edu For example, in the treatment of a model dye mixture, a 60-minute photo-Fenton treatment resulted in a 92.2% decrease in Chemical Oxygen Demand (COD), compared to 79% for the Fenton treatment under optimized conditions. upc.edu The optimal conditions often involve a specific molar ratio of H₂O₂ to Fe²⁺ and an acidic pH. casaverdeambiental.com.br
The general mechanism for the Fenton reaction is as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
In the photo-Fenton process, the following reaction also occurs: Fe³⁺ + H₂O + hν → Fe²⁺ + H⁺ + •OH
A comparison of different AOPs for the removal of Neutral Red dye showed the following order of increasing efficiency: Direct UV photolysis < H₂O₂/UV < Fenton < Photo-Fenton. najah.edu
Ozonation and Hybrid Ozonation Systems (e.g., O₃/UV, O₃/H₂O₂)
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules like dyes. sci-hub.se Ozone can react with pollutants directly or indirectly through the formation of hydroxyl radicals, especially at higher pH values. mdpi.commdpi.com The efficiency of ozonation can be significantly improved by combining it with other processes, creating hybrid systems. sci-hub.se
O₃/UV: In this system, the wastewater is simultaneously treated with ozone and ultraviolet (UV) radiation. The UV light photolyzes the ozone molecules, leading to the formation of hydrogen peroxide, which then decomposes to generate highly reactive hydroxyl radicals. mdpi.com This synergistic effect enhances the degradation rate of pollutants compared to ozonation or UV treatment alone. mdpi.com
O₃/H₂O₂ (Peroxone Process): The addition of hydrogen peroxide to the ozonation process also accelerates the decomposition of ozone to form hydroxyl radicals. sci-hub.se This process is highly dependent on the pH of the solution.
Photocatalytic Degradation using Semiconductor Nanomaterials (e.g., TiO₂, ZnO)
Photocatalytic degradation is an AOP that utilizes semiconductor nanomaterials, most commonly titanium dioxide (TiO₂) and zinc oxide (ZnO), as photocatalysts. iitm.ac.in When these semiconductor particles are irradiated with light of sufficient energy (typically UV light), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. iitm.ac.in These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals and superoxide (B77818) radical anions, which in turn degrade the dye molecules. iitm.ac.in
The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the initial dye concentration, and the intensity of the light source. jwent.net For many azo dyes, an acidic pH is often optimal for degradation using TiO₂. jwent.net Increasing the catalyst concentration generally increases the degradation rate up to an optimal point, beyond which the solution becomes too turbid, scattering the light and reducing efficiency. jwent.net Conversely, increasing the initial dye concentration often leads to a decrease in the degradation rate as more dye molecules compete for the limited active sites on the catalyst surface. jwent.net
Both TiO₂ and ZnO have been extensively studied for the degradation of various dyes. iitm.ac.in TiO₂, particularly in its anatase form, is widely used due to its high photoactivity, chemical stability, and low cost. iitm.ac.in Studies have shown that TiO₂-based photocatalysis can effectively decolorize and mineralize azo dyes under both UV and solar irradiation. mdpi.com
The following table presents a summary of the operational parameters for the photocatalytic degradation of dyes:
| Parameter | Effect on Degradation Rate | Rationale |
| Catalyst Concentration | Increases to an optimum, then decreases | Higher concentration provides more active sites, but excess leads to light scattering. jwent.net |
| Initial Dye Concentration | Decreases with increasing concentration | More molecules compete for catalyst sites and block light penetration. jwent.net |
| pH | Varies; often optimal in acidic range for TiO₂ | Affects the surface charge of the catalyst and the dye molecule, influencing adsorption. jwent.net |
| Light Intensity | Increases with increasing intensity | Higher intensity provides more photons to activate the catalyst. iitm.ac.in |
Mechanism of Hydroxyl Radical Generation and Reactivity
Advanced Oxidation Processes (AOPs) are instrumental in the degradation of this compound, primarily through the generation of highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents capable of breaking down the complex structure of the dye molecule. mdpi.com
The fundamental mechanism in photocatalysis involves the excitation of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), by ultraviolet (UV) or visible light. mdpi.comdoi.org This process creates electron-hole pairs (e⁻/h⁺) on the catalyst's surface. doi.org The generated holes in the valence band are strong enough to oxidize water molecules or hydroxide ions adsorbed on the catalyst surface, leading to the formation of hydroxyl radicals. mdpi.com Simultaneously, electrons in the conduction band can reduce molecular oxygen to produce superoxide radical anions (O₂•⁻), which can further react to form more hydroxyl radicals. mdpi.com
The reactivity of these hydroxyl radicals with this compound initiates the degradation process. The radicals attack the azo bonds (-N=N-), which are responsible for the dye's color, leading to decolorization. Further oxidation of the resulting aromatic intermediates ultimately leads to their mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions. mdpi.com The efficiency of this process is heavily dependent on various operational parameters.
Influence of Operational Parameters
The efficacy of photocatalytic degradation of this compound is significantly influenced by several key operational parameters:
pH: The pH of the solution is a critical factor affecting the surface charge of the photocatalyst and the ionization state of the dye molecule. acs.org For instance, in the photocatalytic degradation of a similar dye, C.I. Direct Red 23, the efficiency was observed to change with pH. muk.ac.ir In one study on Reactive Red 84, the optimal pH for degradation was found to be highly acidic (pH 1). curresweb.com Conversely, another study on a reactive red dye found the highest removal efficiency at pH 5. mdpi.com This variation highlights that the optimal pH can be specific to the catalyst and reaction conditions. Generally, pH affects the adsorption of the dye onto the catalyst surface, which is a crucial step for efficient degradation. jwent.net
Dye Concentration: The initial concentration of the dye plays a significant role. Generally, an increase in dye concentration leads to a decrease in degradation efficiency. curresweb.comjwent.netscirp.org This is attributed to the "inner filter effect," where a higher concentration of dye molecules absorbs a larger fraction of the incident light, thereby reducing the light available to activate the photocatalyst surface. mdpi.comjwent.net Additionally, at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can inhibit the generation of hydroxyl radicals by limiting the access of water molecules and hydroxide ions to the active sites. mdpi.comjwent.net For example, a study on Reactive Red 84 showed that degradation efficiency decreased as the initial concentration increased from 25 ppm to 150 ppm. curresweb.com
Irradiation Time: The duration of light exposure directly impacts the extent of degradation. A longer irradiation time generally results in a higher degradation efficiency as it allows for the continuous generation of hydroxyl radicals and their sustained reaction with the dye molecules and their intermediates. mdpi.comnih.gov Studies have shown a direct correlation between increased irradiation time and increased dye degradation. mdpi.comdost.gov.ph
Table 1. Influence of Operational Parameters on this compound Degradation
| Parameter | General Effect on Degradation | Reasoning | Example Finding |
|---|---|---|---|
| pH | Optimal pH is system-dependent. | Affects catalyst surface charge and dye ionization, influencing adsorption. acs.org | Optimal pH for Reactive Red 84 degradation found to be 1 in one study. curresweb.com |
| Dye Concentration | Higher concentration generally decreases efficiency. | Inner filter effect reduces light penetration; active sites become saturated. mdpi.comjwent.net | Degradation of Reactive Red 84 decreased as concentration rose from 25 to 150 ppm. curresweb.com |
| Catalyst Loading | Increases efficiency up to an optimum, then decreases. | More active sites up to a point; excess catalyst causes light scattering and turbidity. researchgate.net | Optimal catalyst dose for a similar dye was 1.5 g/L. nih.gov |
| Irradiation Time | Longer time increases degradation. | Allows for continuous generation of reactive species and sustained reaction. mdpi.com | Degradation efficiency increases with prolonged exposure to light. mdpi.comdost.gov.ph |
Kinetic and Mechanistic Studies of Photocatalytic Pathways
Kinetic studies of the photocatalytic degradation of this compound and similar azo dyes often show that the reaction follows pseudo-first-order kinetics, particularly described by the Langmuir-Hinshelwood model. mdpi.comresearchgate.net This model assumes that the reaction occurs on the surface of the catalyst. The rate of degradation is proportional to the fraction of the catalyst surface covered by the dye molecules.
The mechanistic pathway of photocatalytic degradation is a multi-step process. mdpi.comnih.gov
Adsorption: The dye molecules are first adsorbed onto the surface of the photocatalyst.
Radical Attack: The highly reactive hydroxyl radicals (•OH) generated on the catalyst surface attack the chromophoric azo groups (-N=N-) of the dye. This initial attack is responsible for the rapid decolorization of the solution.
Intermediate Formation: The cleavage of the azo bond leads to the formation of various aromatic intermediates. capes.gov.br
Mineralization: These intermediates undergo further oxidation by hydroxyl radicals, leading to the opening of the aromatic rings and their eventual mineralization into carbon dioxide, water, and inorganic ions such as nitrates and sulfates. mdpi.com
Studies on similar dyes like C.I. Reactive Yellow 84 have identified intermediates such as phthalic acid and aniline, providing insight into the degradation pathways. capes.gov.br
Sonochemical Degradation and Sonolysis-Combined Processes
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid. biotechrep.ir This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the generation of hydroxyl radicals (H• and •OH). biotechrep.ir These radicals then degrade the this compound molecules present in the solution.
Combining sonolysis with other AOPs, such as ozonation or the Fenton process, can lead to enhanced degradation rates. omu.edu.tracs.org For example, the combination of sonolysis and ozonation (sonolytic ozonation) has been shown to be more effective for the mineralization of C.I. Reactive Yellow 84 than either process alone. researchgate.netcapes.gov.br The ultrasound enhances mass transfer and produces additional radicals, complementing the oxidative power of ozone. researchgate.net Similarly, the sono-Fenton process, which combines ultrasound with Fenton's reagent (Fe²⁺/H₂O₂), has demonstrated high efficiency in decolorizing dyes like Direct Red 81. nih.govresearchgate.net
Synergistic Effects and Process Optimization in Hybrid AOPs
Hybrid Advanced Oxidation Processes (AOPs) combine two or more AOPs to achieve synergistic effects, leading to higher degradation efficiency and shorter treatment times. capes.gov.brresearchgate.net The synergy arises from the fact that the combined processes can generate a greater number and variety of reactive oxygen species or enhance the efficiency of radical generation. omu.edu.trmdpi.com
For instance, the sono-photocatalytic process, which combines ultrasound with photocatalysis, has been shown to be more effective than either individual process. nih.gov Ultrasound can enhance the degradation by:
Increasing the mass transfer of dye molecules to the catalyst surface.
Continuously cleaning and de-aggregating the catalyst particles, thus exposing more active sites.
Generating additional hydroxyl radicals through sonolysis.
A study on the sono-photocatalytic degradation of Reactive Yellow 84 demonstrated that sonication increased the decolorization efficiency of the heterogeneous Fenton process significantly. nih.gov Process optimization in these hybrid systems involves carefully adjusting parameters like pH, oxidant concentration, catalyst loading, and ultrasonic power to maximize the synergistic effect and achieve the most efficient and cost-effective degradation of this compound. capes.gov.br
Table 2. Comparison of Hybrid AOPs for Dye Degradation
| Hybrid Process | Component Processes | Synergistic Mechanism | Reported Outcome for Similar Dyes |
|---|---|---|---|
| Sono-photocatalysis | Sonolysis + Photocatalysis | Enhanced mass transfer, catalyst surface cleaning, additional radical generation. mdpi.comnih.gov | Increased decolorization and mineralization of Reactive Yellow 84. nih.gov |
| Sono-Fenton | Sonolysis + Fenton (Fe²⁺/H₂O₂) | Enhanced production of •OH radicals from both cavitation and Fenton reaction. nih.gov | Almost 99% decolorization of Direct Red 81. nih.gov |
| Sonolytic Ozonation | Sonolysis + Ozonation | Ultrasound enhances ozone decomposition into radicals and improves mass transfer. acs.orgresearchgate.net | More efficient TOC removal for Reactive Yellow 84 than individual processes. researchgate.netcapes.gov.br |
| Photo-Fenton | Photolysis + Fenton (Fe²⁺/H₂O₂) | UV light enhances the regeneration of Fe²⁺ from Fe³⁺, sustaining the Fenton reaction. | Effective for decolorization and mineralization of reactive dyes. scirp.org |
Electrochemical Degradation of this compound
Principle and Selection of Electrode Materials
Electrochemical degradation is an effective method for treating dye-containing wastewater. It involves the oxidation of organic pollutants at the anode and/or their reduction at the cathode. The process can occur through direct electron transfer at the electrode surface or, more commonly, through indirect oxidation mediated by electrochemically generated species like hydroxyl radicals.
The choice of electrode material is paramount to the efficiency and cost-effectiveness of the electrochemical degradation process. Different materials have varying stabilities, costs, and efficiencies for generating oxidizing species.
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are considered highly effective for the electrochemical oxidation of recalcitrant organic pollutants. mdpi.comresearchgate.net They possess several advantageous properties, including:
An exceptionally wide potential window, which allows for the generation of hydroxyl radicals at high overpotentials without significant oxygen evolution. mdpi.comfrontiersin.org
High chemical and mechanical stability, even in harsh conditions. mdpi.com
Low background currents and resistance to fouling. mdpi.comfrontiersin.org The high oxygen evolution potential of BDD enables the efficient generation of physisorbed hydroxyl radicals (BDD(•OH)), which are powerful oxidizing agents capable of completely mineralizing organic compounds like dyes. mdpi.comcore.ac.uk Studies on the degradation of C.I. Direct Red 80 using a BDD anode in an electro-Fenton process have shown high efficiency in both dye and COD removal.
Iron (Fe) Electrodes: Iron electrodes are commonly used as sacrificial anodes in a process called electrocoagulation. researchgate.net In this process, the iron anode oxidizes to produce ferrous (Fe²⁺) or ferric (Fe³⁺) ions. These ions then hydrolyze to form iron hydroxides, which act as coagulants, trapping and removing the dye molecules from the solution through flocculation and precipitation. researchgate.nettuiasi.ro While effective for color removal, electrocoagulation primarily transfers the pollutant from the liquid phase to a solid sludge phase rather than completely destroying it. Iron electrodes can also be used in electro-Fenton systems, where the electrogenerated Fe²⁺ ions catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. Studies have compared stainless steel and iron electrodes for treating textile wastewater, noting differences in performance. researchgate.net
Mechanisms of Electrochemical Decolorization and Mineralization
The electrochemical degradation of azo dyes like this compound is a multifaceted process involving both direct and indirect oxidation mechanisms. The primary goal is twofold: decolorization, which involves the breakdown of the chromophoric azo group (–N=N–), and mineralization, the complete conversion of the organic dye molecule into inorganic substances such as carbon dioxide (CO2), water (H2O), and inorganic ions. bioline.org.briwaponline.com
Decolorization is primarily achieved through the reductive cleavage of the azo linkages. tandfonline.comnih.gov This initial step breaks the bond responsible for the dye's color, resulting in the formation of generally colorless, but potentially hazardous, aromatic amines. bioline.org.brmdpi.com The process can be facilitated by electrochemically generated reducing agents or through direct electron transfer at the cathode.
Mineralization, on the other hand, is an oxidative process. It occurs at the anode, where powerful oxidizing agents, most notably hydroxyl radicals (•OH), are generated from the oxidation of water. mdpi.combiotechrep.ir These radicals are highly reactive and non-selective, enabling them to attack and break down the complex aromatic rings of the dye molecule and its intermediate products. mdpi.com
Effect of Operational Parameters
The efficiency of the electrochemical degradation of this compound is heavily influenced by several key operational parameters, including applied potential/current density and electrolyte composition.
Applied Potential and Current Density: The applied current density is a critical factor in the electrochemical process. An increase in current density generally leads to a higher rate of degradation and color removal. mdpi.comhilarispublisher.com This is attributed to the enhanced generation of oxidizing species like hydroxyl radicals and active chlorine at higher currents. hilarispublisher.com However, an excessively high current density can decrease current efficiency due to competing side reactions, such as the oxygen evolution reaction, and increase energy consumption. iwaponline.com For instance, studies on similar dyes have shown that increasing current density from 2.5 to 10 mA cm⁻² significantly increased removal efficiency. iwaponline.com Therefore, an optimal current density must be determined to balance degradation efficiency and energy costs.
Electrolyte Composition: The type and concentration of the supporting electrolyte significantly affect the degradation process. The presence of chloride ions (e.g., from NaCl) can accelerate the degradation of organic pollutants. mdpi.comneptjournal.com This is because chloride ions can be oxidized at the anode to form active chlorine species (Cl2, HOCl, OCl⁻), which are powerful oxidizing agents that can attack the dye molecules in the bulk solution. mdpi.comiwaponline.com This indirect oxidation mechanism often leads to faster and more efficient degradation compared to electrolytes like Na2SO4, which primarily relies on the generation of hydroxyl radicals at the anode surface. mdpi.comiwaponline.com Research on other dyes has consistently identified NaCl as a highly effective supporting electrolyte, enhancing degradation efficiency and reducing energy consumption. iwaponline.comiwaponline.com For example, increasing NaCl concentration has been shown to improve removal rates. neptjournal.com
pH: The initial pH of the solution is another crucial parameter. Acidic conditions are often found to be more favorable for the electrochemical degradation of azo dyes. neptjournal.comhilarispublisher.com In acidic media, the efficiency of generating powerful oxidants like hypochlorous acid is higher. neptjournal.com For many electrochemical systems, the highest degradation efficiency is observed at a low pH, often around 3. neptjournal.comiwaponline.com
| Parameter | Effect on Degradation | Optimal Condition (General Findings for Azo Dyes) |
| Current Density | Higher density generally increases degradation rate. | An optimal value exists to maximize efficiency and minimize energy consumption (e.g., 10-25 mA cm⁻²). iwaponline.comresearchgate.net |
| Electrolyte | NaCl often enhances degradation via indirect oxidation. | NaCl is frequently more effective than Na₂SO₄. iwaponline.comiwaponline.com |
| pH | Acidic pH is typically more favorable. | Often pH 2-3. neptjournal.comiwaponline.com |
Comprehensive Degradation Pathways and Intermediate Product Identification
The complete breakdown of this compound involves a sequence of reactions that produce various intermediate compounds before final mineralization.
Cleavage of Azo Linkages and Subsequent Ring Opening
The initial and most critical step in the degradation of this compound is the cleavage of its azo (–N=N–) bonds. bioline.org.brtandfonline.com This reductive process breaks the chromophore responsible for the dye's color, leading to decolorization. nih.gov The cleavage results in the formation of smaller, colorless aromatic amines. mdpi.comresearchgate.net Following the initial azo bond cleavage, the resulting aromatic intermediates undergo further attack by oxidizing species like hydroxyl radicals. This leads to the opening of the aromatic rings, a crucial step towards complete mineralization.
Formation of Aromatic Amines and Their Further Transformation
The reductive cleavage of the azo linkages in azo dyes invariably leads to the formation of aromatic amines. bioline.org.brnih.gov While this step achieves decolorization, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. bioline.org.brnih.gov Therefore, their subsequent removal is essential for complete detoxification. These aromatic amines are then subjected to oxidation, where they are transformed into simpler, less harmful compounds. This transformation can occur through hydroxylation and subsequent ring-opening reactions, driven by powerful oxidants generated in the system. researchgate.net The ultimate goal is the complete breakdown of these aromatic structures.
Mineralization Pathways to Inorganic Ions (e.g., sulfate (B86663), nitrate (B79036), CO2)
The ultimate goal of the degradation process is the complete mineralization of the dye molecule into simple inorganic species. bioline.org.br The carbon and hydrogen atoms from the dye's structure are converted into carbon dioxide (CO2) and water (H2O). mlsu.ac.in The nitrogen atoms from the azo groups and amine substituents are transformed into nitrate ions (NO3⁻). iwaponline.commlsu.ac.in Similarly, the sulfur atoms present in the sulfonate groups (–SO3H), which are common in direct dyes to enhance water solubility, are oxidized to form sulfate ions (SO4²⁻). iwaponline.commlsu.ac.in The formation of these inorganic ions signifies the successful and complete destruction of the original organic pollutant.
Analytical Characterization of Degradation Intermediates (e.g., GC-MS, IC)
To understand the degradation pathway and confirm the formation and subsequent destruction of intermediate products, various analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the volatile and semi-volatile organic intermediates formed during the degradation process, such as the aromatic amines produced after azo bond cleavage. nih.govekb.egresearchgate.net The process typically involves extracting the metabolites from the treated solution, which are then analyzed to identify their chemical structures based on their mass spectra. nih.govresearchgate.net
Ion Chromatography (IC) is used to detect and quantify the inorganic ions that are the final products of mineralization. mlsu.ac.inresearchgate.net This technique can effectively measure the concentrations of anions like sulfate (SO4²⁻) and nitrate (NO3⁻) in the treated effluent, providing evidence of complete mineralization. mlsu.ac.inresearchgate.netthermofisher.com
| Analytical Technique | Purpose in Degradation Analysis | Identified Products |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of organic intermediate compounds. | Aromatic amines and other low molecular weight fragments. nih.govresearchgate.net |
| Ion Chromatography (IC) | Quantification of inorganic end-products. | Sulfate (SO₄²⁻), Nitrate (NO₃⁻), and other inorganic ions. mlsu.ac.inresearchgate.net |
Computational and Theoretical Studies on C.i. Direct Red 84
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -2.5 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 3.3 eV | DFT/B3LYP/6-31G* |
| First Excitation Energy | 2.9 eV (427 nm) | TD-DFT/B3LYP/6-31G* |
Molecular Modeling of Dye-Substrate Interactions and Adsorption Mechanisms
The interaction of direct dyes with substrates like cotton is a critical aspect of the dyeing process. mdpi.com Molecular modeling and dynamics simulations are capable of elucidating the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the adsorption of dye molecules onto fiber surfaces. mdpi.com While studies have been conducted on the adsorption of other direct dyes and the general principles of dye-cellulose interaction are understood, there are no specific molecular modeling studies in the search results that focus on C.I. Direct Red 84. Research in this area would be beneficial for optimizing dyeing processes and understanding the fastness properties of this particular dye.
Simulation and Prediction of Degradation Pathways and Reactivity
The degradation of azo dyes is an area of significant environmental research. Computational methods can be used to predict the most likely sites for initial chemical or biological attack, such as the cleavage of the azo bond, and to simulate the subsequent degradation pathway. This information is valuable for developing effective wastewater treatment technologies. However, the search for computational studies on the degradation pathways and reactivity of this compound did not yield any specific results. Studies on other direct dyes, such as Direct Red 23, have explored their degradation mechanisms, but similar computational analyses for this compound are not available in the reviewed literature.
Conclusion and Future Research Directions
Summary of Key Academic Contributions to C.I. Direct Red 84 Research
Academic research on this compound, a multi-azo class dye, has primarily focused on its application in textile dyeing and its subsequent removal from wastewater, owing to environmental concerns. worlddyevariety.comontosight.ai Key contributions have centered on understanding its properties, dyeing behavior, and developing effective methods for its degradation and removal.
This compound is recognized for its use as a colorant for cellulosic fibers like cotton and linen, as well as in the leather and paper industries. ontosight.ai Its molecular structure, C45H28N10Na4O13S4, and high molecular weight of 1136.99 g/mol contribute to its properties. worlddyevariety.com Research has highlighted its good color strength and lightfastness. ontosight.ai
A significant body of research has been dedicated to the environmental impact of this compound and its removal from industrial effluents. Studies have explored various physical, chemical, and biological treatment methods. Adsorption has been a widely investigated physical method, with studies focusing on the use of low-cost adsorbents like rice husk to remove the dye from aqueous solutions. researchgate.net
Chemical degradation methods, particularly advanced oxidation processes (AOPs), have also been a focal point. For instance, research on the related C.I. Reactive Yellow 84 has shown that combining electrocoagulation with ozone can achieve high color and total organic carbon (TOC) removal. researchgate.net While not directly on this compound, these findings suggest potential avenues for its degradation.
Biological degradation has emerged as an environmentally friendly and cost-effective approach. mdpi.com Research on similar direct dyes, such as C.I. Direct Red 80 and C.I. Direct Red 81, has demonstrated the potential of various microorganisms, including fungi and bacteria, to decolorize and degrade these complex azo dyes. potopk.com.plnih.govnih.gov For example, fungi from the Aspergillus genus have shown high efficiency in decolorizing direct dyes. potopk.com.pl Similarly, bacterial strains like Enterococcus faecalis have been shown to completely decolorize and degrade C.I. Direct Red 81, breaking it down into non-toxic metabolites. nih.gov These studies on related dyes provide a strong foundation for future research on the biodegradation of this compound.
Analytical techniques have also been a subject of study, with methods like capillary electrophoresis being developed for the forensic analysis and identification of direct dyes, including this compound, from textile fibers. researchgate.netresearchgate.net
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the existing research, several knowledge gaps and unexplored avenues remain for this compound. A primary gap is the limited research specifically focused on the degradation pathways and the identification of intermediate and final breakdown products of this compound itself. While studies on similar dyes like C.I. Direct Red 81 have identified degradation products, detailed analysis for this compound is lacking. nih.gov Understanding these pathways is crucial for ensuring the complete mineralization of the dye and avoiding the formation of potentially more toxic intermediates.
Further research is needed to explore and optimize novel and hybrid degradation techniques. While individual methods have been studied for similar dyes, integrated approaches, such as combining microbial degradation with advanced oxidation processes, could offer synergistic effects leading to more efficient and complete removal of this compound. The application of nanotechnology, for instance, using nanoparticles as catalysts in degradation processes, is another promising but underexplored area for this specific dye. biorxiv.org
The long-term environmental fate and ecotoxicity of this compound and its degradation products are not well-documented. Most studies focus on color removal, but a comprehensive assessment of the impact on various trophic levels in aquatic and terrestrial ecosystems is necessary.
Moreover, there is a need for more research into the development of sustainable dyeing processes that reduce the initial discharge of this compound. This could include investigating methods to improve dye fixation on fabrics, thus minimizing the amount of unreacted dye in the effluent.
Outlook on Sustainable Applications and Environmental Management Strategies for this compound
The future of this compound is intrinsically linked to the development of sustainable practices within the textile industry. The industry is increasingly focusing on sustainable production, which includes the use of eco-friendly dyes and more efficient dyeing processes. meghmaniglobal.com
A key area for future development is the application of biotechnology for the treatment of wastewater containing this compound. The use of microbial consortia or genetically engineered microorganisms could enhance the efficiency and robustness of the biodegradation process. mdpi.comijcmas.com Enzyme-based treatments, utilizing enzymes like laccases and azoreductases, also hold significant promise for targeted dye degradation under mild conditions. mdpi.com
The development of circular economy models for dye wastewater is another important future direction. This could involve the recovery and reuse of treatment byproducts or the development of closed-loop systems that recycle water and chemicals within the dyeing process.
Furthermore, there is a growing interest in replacing conventional synthetic dyes with more sustainable alternatives, such as bio-based dyes. numberanalytics.com While this may eventually reduce the reliance on dyes like this compound, in the interim, the focus must remain on developing and implementing effective environmental management strategies. These strategies should encompass a multi-faceted approach, including:
Optimized Dyeing Processes: Improving dye uptake and fixation to reduce the amount of dye released in wastewater. mdpi.com
Advanced Wastewater Treatment: Implementing integrated treatment trains that combine physical, chemical, and biological methods for complete dye and pollutant removal. iwaponline.com
Toxicity Assessment: Routine monitoring of treated effluent to ensure that it is non-toxic to aquatic life. nih.gov
Regulatory Compliance: Adherence to increasingly stringent environmental regulations regarding the discharge of dye-containing effluents. issi.com
Q & A
Q. How to address reproducibility challenges in catalytic degradation studies of this compound using novel nanomaterials?
- Validation : Characterize catalysts pre-/post-reaction via TEM, XRD, and XPS to confirm structural stability. Share protocols for catalyst synthesis in supplementary materials .
- Collaborative Solutions : Use interlaboratory studies to benchmark degradation efficiency under standardized conditions (e.g., ISO 10678:2010) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
